molecular formula C9H9N3O3 B1349391 2-[(2-Hydroxyethyl)amino]-5-nitrobenzonitrile CAS No. 63989-40-2

2-[(2-Hydroxyethyl)amino]-5-nitrobenzonitrile

Cat. No. B1349391
CAS RN: 63989-40-2
M. Wt: 207.19 g/mol
InChI Key: AADOGXABUHCROC-UHFFFAOYSA-N
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Description

Compounds with a structure similar to “2-[(2-Hydroxyethyl)amino]-5-nitrobenzonitrile” often belong to the class of organic compounds known as amines. These are organic compounds that contain nitrogen as the key atom12.



Synthesis Analysis

The synthesis of similar compounds often involves the reaction of a suitable precursor with a nitro group (NO2) and an amino group (NH2). For example, the reaction of ethylene oxide with aqueous ammonia produces ethanolamine, which reacts with a second and third equivalent of ethylene oxide to give diethanolamine1.



Molecular Structure Analysis

The molecular structure of similar compounds is often determined using techniques such as 1H NMR spectroscopy, 13C NMR spectroscopy, UV-visible spectroscopy, fluorescence spectroscopy, FT-IR spectroscopy, powder X-ray diffraction (PXRD), scanning electron microscopy energy dispersive X-ray spectroscopy (SEM EDX), mass spectroscopy (MS), thermal analysis, and molar conductance3.



Chemical Reactions Analysis

The chemical reactions of similar compounds often involve interactions with the nitro and amino groups. These groups can participate in a variety of chemical reactions, including redox reactions, nucleophilic substitutions, and condensation reactions4.



Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds often include a high solubility in water due to the presence of polar nitro and amino groups. These compounds may also exhibit specific optical properties, such as UV-visible absorption, due to the presence of conjugated systems1.


Scientific Research Applications

  • Synthesis of Novel Vanadium(IV) and Cobalt(II) Complexes

    • Application : The compound is used as a ligand to synthesize novel Co(II) and V(IV) complexes .
    • Method : The ligand and the complexes were synthesized from an (E)-2-(((2-((2-hydroxyethyl)amino)quinolin-3-yl)methylene)amino)ethan-1-ol ligand (L), cobalt(II) chloride hexahydrate, and vanadyl(IV) sulfate in methanolic solutions .
    • Results : The complexes showed better antibacterial activities than the free ligand. The cobalt complex exhibited a more recognizable antibacterial activity than the vanadium complex, specifically against Pseudomonas aeruginosa .
  • Synthesis of Azo Dye Derivatives Incorporating Heterocyclic Scaffolds

    • Application : The compound is used in the synthesis of azo dye derivatives incorporating heterocyclic scaffolds .
    • Method : The synthesis involves coupling curcumin with different aromatic diazonium salts of 2-amino thiazole derivatives .
    • Results : The synthesized compounds showed various biological and pharmacological applications such as anti-fungal, anti-tuberculosis, anti-viral, anti-inflammatory, anti-cancer, anti-bacterial, DNA binding, and analgesic properties .

Safety And Hazards

Similar compounds can pose various safety hazards. For example, they can cause irritation to the skin, eyes, and respiratory tract. They may also have specific environmental hazards due to their potential for bioaccumulation and toxicity to aquatic life6.


Future Directions

The future directions for the study of similar compounds often involve the development of new synthetic methods, the exploration of their biological activities, and their potential applications in various fields, such as medicine and materials science78.


Please note that the information provided is based on compounds similar to “2-[(2-Hydroxyethyl)amino]-5-nitrobenzonitrile” and may not fully apply to this specific compound. Further research would be needed to provide a comprehensive analysis of “2-[(2-Hydroxyethyl)amino]-5-nitrobenzonitrile”.


properties

IUPAC Name

2-(2-hydroxyethylamino)-5-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O3/c10-6-7-5-8(12(14)15)1-2-9(7)11-3-4-13/h1-2,5,11,13H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AADOGXABUHCROC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C#N)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20344938
Record name 2-[(2-Hydroxyethyl)amino]-5-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20344938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-Hydroxyethyl)amino]-5-nitrobenzonitrile

CAS RN

63989-40-2
Record name 2-[(2-Hydroxyethyl)amino]-5-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20344938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-HYDROXYETHYLAMINO)-5-NITROBENZONITRILE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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